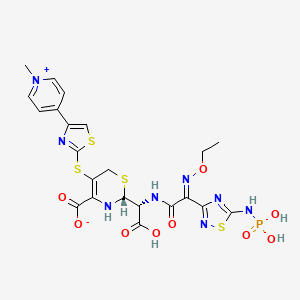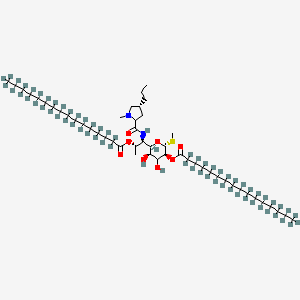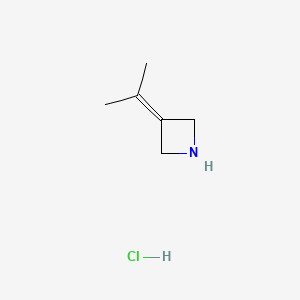
3-(Propan-2-ylidene)azetidine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Propan-2-ylidene)azetidine Hydrochloride is a chemical compound with the molecular formula C6H14ClN. It is a four-membered heterocyclic compound containing a nitrogen atom, which is known as an azetidine. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-ylidene)azetidine Hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the propan-2-ylidene group. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Propan-2-ylidene)azetidine Hydrochloride undergoes various types of chemical reactions, including:
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to the azetidine ring, forming functionalized azetidine derivatives.
Substitution Reactions: The compound can undergo substitution reactions where the propan-2-ylidene group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include NH-heterocycles, boronic acids, and various catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Reaction conditions often involve moderate temperatures and specific solvents like MeCN/MeOH .
Major Products
The major products formed from the reactions of this compound include functionalized azetidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
3-(Propan-2-ylidene)azetidine Hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(Propan-2-ylidene)azetidine Hydrochloride involves its reactivity due to the ring strain of the azetidine ring. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific derivatives and their applications .
Comparaison Avec Des Composés Similaires
3-(Propan-2-ylidene)azetidine Hydrochloride can be compared with other similar compounds such as:
Azetidine: A four-membered ring containing a nitrogen atom, known for its reactivity and use in organic synthesis.
Pyrrolidine: A five-membered ring containing a nitrogen atom, commonly used in the synthesis of pharmaceuticals and natural products.
Piperidine: A six-membered ring containing a nitrogen atom, widely used in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and reactivity, which make it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C6H12ClN |
|---|---|
Poids moléculaire |
133.62 g/mol |
Nom IUPAC |
3-propan-2-ylideneazetidine;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-5(2)6-3-7-4-6;/h7H,3-4H2,1-2H3;1H |
Clé InChI |
YJWZATXNSCQNND-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1CNC1)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


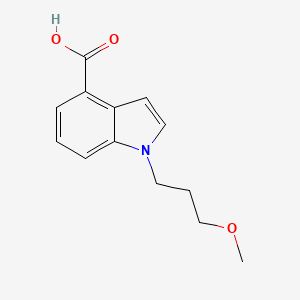
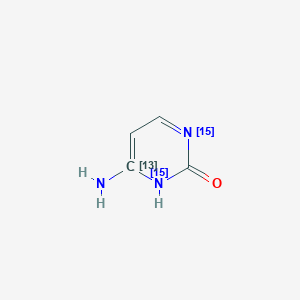
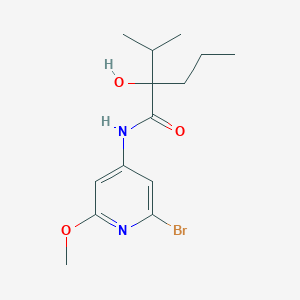

![1-(5-Methoxy-1-(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carbonyl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid](/img/structure/B13851395.png)
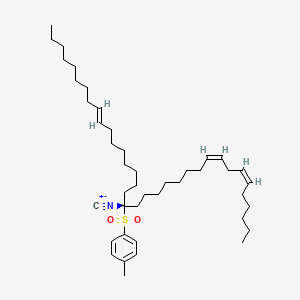
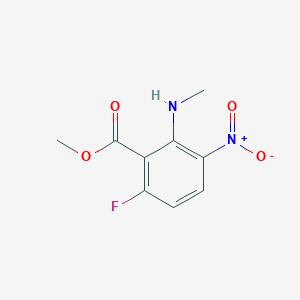


![3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid](/img/structure/B13851432.png)


